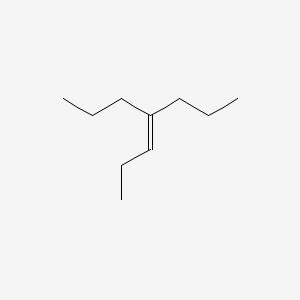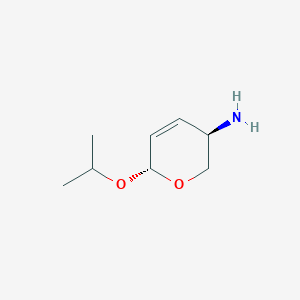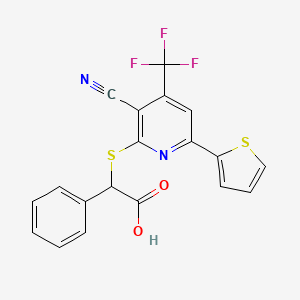![molecular formula C12H10ClI3N2O3 B13823157 2,4,6-Triiodo-3-(methylacetamido)-5-[(methylamino)carbonyl]benzoyl chloride](/img/structure/B13823157.png)
2,4,6-Triiodo-3-(methylacetamido)-5-[(methylamino)carbonyl]benzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[Acetyl(methyl)amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoylchloride is a complex organic compound known for its significant applications in various scientific fields. This compound is characterized by the presence of iodine atoms, which contribute to its unique chemical properties and reactivity. It is often used in research and industrial applications due to its distinctive structure and functionality.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Acetyl(methyl)amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoylchloride typically involves multiple steps, including the introduction of iodine atoms and the formation of amide bonds. One common method involves the iodination of a benzene ring followed by the introduction of acetyl and methylcarbamoyl groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems are employed to enhance efficiency and control over the reaction parameters. The use of advanced purification methods, including chromatography and crystallization, ensures the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
3-[Acetyl(methyl)amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoylchloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.
Substitution: The iodine atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium iodide and silver nitrate can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
3-[Acetyl(methyl)amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoylchloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is employed in biochemical assays and as a labeling agent for studying biological processes.
Medicine: It serves as a contrast agent in medical imaging techniques, enhancing the visibility of internal structures.
Industry: The compound is utilized in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism by which 3-[Acetyl(methyl)amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoylchloride exerts its effects involves interactions with specific molecular targets. The iodine atoms play a crucial role in these interactions, often participating in halogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and its ability to bind to biological molecules, thereby affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Acetylamino)-5-[acetyl(methyl)amino]-2,4,6-triiodobenzoic acid: This compound shares a similar structure but differs in the functional groups attached to the benzene ring.
2,4,6-Triiodophenol: Another iodine-containing compound with distinct chemical properties and applications.
Uniqueness
3-[Acetyl(methyl)amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoylchloride is unique due to its specific combination of functional groups and iodine atoms, which confer unique reactivity and applications. Its ability to undergo various chemical reactions and its use in diverse scientific fields highlight its versatility and importance.
Propriétés
Formule moléculaire |
C12H10ClI3N2O3 |
|---|---|
Poids moléculaire |
646.38 g/mol |
Nom IUPAC |
2,4,6-triiodo-3-(methylcarbamoyl)-5-(propanoylamino)benzoyl chloride |
InChI |
InChI=1S/C12H10ClI3N2O3/c1-3-4(19)18-10-8(15)5(11(13)20)7(14)6(9(10)16)12(21)17-2/h3H2,1-2H3,(H,17,21)(H,18,19) |
Clé InChI |
NUCYJLJWJXZQSN-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)NC1=C(C(=C(C(=C1I)C(=O)Cl)I)C(=O)NC)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5E)-5-{(2Z)-2-[3-(2-hydroxyethyl)naphtho[2,1-d][1,3]thiazol-2(3H)-ylidene]ethylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B13823075.png)
![{4-[2-(biphenyl-4-yl)-4-phenyl-1H-imidazol-5-yl]phenyl}(phenyl)methanone](/img/structure/B13823078.png)
![1H-Indeno[5,6-C][1,2]oxazole](/img/structure/B13823083.png)



![octyl beta-hydroxy-N-[(9-oxo-9H-fluoren-2-yl)sulfonyl]phenylalaninate](/img/structure/B13823122.png)

![5-[(1,1-Dioxido-1-benzothiophen-3-yl)sulfanyl]-3-(methylsulfanyl)-1,2,4-thiadiazole](/img/structure/B13823142.png)
![Ethyl 3-{[1-(2-chlorophenyl)-2-ethoxy-2-oxoethyl]sulfanyl}propanoate](/img/structure/B13823151.png)
![1,2,3-Metheno-1H-cycloprop[cd]indene,octahydro-](/img/structure/B13823154.png)

![(2E)-2-{[5-(2,4-difluorophenyl)furan-2-yl]methylidene}-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B13823166.png)
